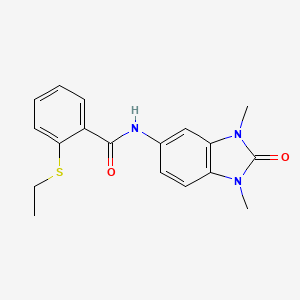

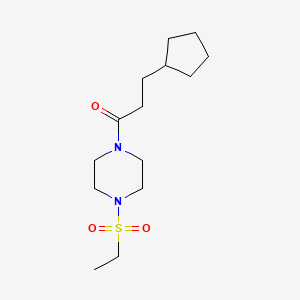

![molecular formula C20H18N2O4 B5511175 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid often involves multiple steps, including cyclization and alkoxy carbonylation reactions. For instance, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been used to synthesize quinoline-4-one derivatives, showcasing the complexity and versatility of the synthetic pathways that might be involved in creating compounds like this compound (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds within this category is often characterized using techniques like X-ray crystallography, which provides detailed insights into their geometrical configuration. For example, discrete molecular complexes and coordination polymers have been synthesized and analyzed, revealing intricate molecular arrangements and bonding patterns (Rad et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to various products depending on the reaction conditions and the reactants involved. The interaction with active methylene compounds, for instance, demonstrates the reactivity and potential for transformation that these compounds possess (Ukrainets et al., 2007).

Aplicaciones Científicas De Investigación

Quinoline Derivatives in Corrosion Inhibition

Quinoline derivatives are known for their effectiveness as corrosion inhibitors, particularly for metallic surfaces. They form stable chelating complexes with metal atoms, which can be attributed to their high electron density and the presence of polar substituents like amino groups. This property suggests that 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid could potentially be used in anticorrosive formulations to protect metals from degradation (Verma, Quraishi, & Ebenso, 2020).

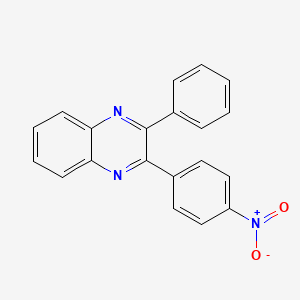

Antimicrobial and Antitumor Properties

Quinoxaline derivatives, closely related to quinolines, have been explored for their antimicrobial and antitumor properties. They serve as catalysts' ligands and are used in pharmaceuticals such as antibiotics, indicating that quinoline-related compounds, including this compound, may offer valuable biological activities (Pareek & Kishor, 2015).

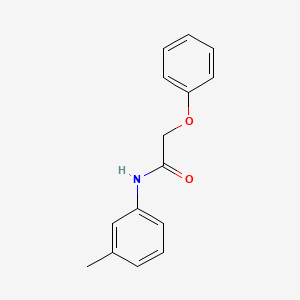

Biological Activity of Carboxylic Acids

Natural carboxylic acids exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship suggests that the presence of carboxyl and hydroxyl groups in compounds like this compound could contribute to bioactive properties, potentially influencing the development of new pharmaceuticals or functional materials (Godlewska-Żyłkiewicz et al., 2020).

Environmental Applications

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives and have been studied for their environmental presence and impact. Given the structural similarities, research on compounds like this compound could extend to environmental sciences, focusing on their biodegradability, environmental fate, and potential as safer alternatives to current chemicals (Haman et al., 2015).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share structural motifs with quinolines, have been used in optoelectronic materials due to their luminescent properties. This suggests a potential application of this compound in developing novel materials for electronic devices, highlighting the versatility of quinoline derivatives in materials science (Lipunova et al., 2018).

Propiedades

IUPAC Name |

4-[(3-ethoxycarbonyl-6-methylquinolin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-26-20(25)16-11-21-17-9-4-12(2)10-15(17)18(16)22-14-7-5-13(6-8-14)19(23)24/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBNHRYMVNUCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)